tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate
Overview
Description
tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
The compound is often used as an intermediate in organic synthesis .
Mode of Action
It is known that the compound can participate in various organic reactions due to the presence of the carbamate group and the pyridinyl group .
Biochemical Pathways
As an intermediate in organic synthesis, it may be involved in a variety of biochemical reactions depending on the final product .
Pharmacokinetics
As an intermediate in organic synthesis, its ADME properties would likely depend on the final product .
Result of Action
As an intermediate in organic synthesis, its effects would likely depend on the final product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate is used as a building block in the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as a protecting group for amines .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a ligand in binding studies. It can also be used in the development of new biochemical assays .
Medicine: It is used as an intermediate in the synthesis of pharmaceutical compounds and as a probe in medicinal chemistry research .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other fine chemicals .
Comparison with Similar Compounds
- tert-butyl (2-aminopyridin-3-yl)(methyl)carbamate
- tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate
- tert-butyl (2-((3-aminopyridin-2-yl)amino)ethyl)carbamate
Comparison: tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-8-5-4-6-13-9(8)12/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMFUXVPWYOXRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057650-80-2 | |
Record name | tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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